molecular formula C22H27N3O7S3 B11085708 [2-methyl-6-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H-indol-1-yl][4-(morpholin-4-ylsulfonyl)thiophen-2-yl]methanone

[2-methyl-6-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H-indol-1-yl][4-(morpholin-4-ylsulfonyl)thiophen-2-yl]methanone

Cat. No.: B11085708
M. Wt: 541.7 g/mol
InChI Key: PQFJQPFCCLCPBU-UHFFFAOYSA-N
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Description

[2-METHYL-6-(MORPHOLINOSULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL][4-(MORPHOLINOSULFONYL)-2-THIENYL]METHANONE is a complex organic compound that features both indole and thienyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-METHYL-6-(MORPHOLINOSULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL][4-(MORPHOLINOSULFONYL)-2-THIENYL]METHANONE typically involves multi-step organic synthesis. The process begins with the preparation of the indole and thienyl precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include methanesulfonic acid and phenylhydrazine hydrochloride .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of catalysts and high-throughput screening methods to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[2-METHYL-6-(MORPHOLINOSULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL][4-(MORPHOLINOSULFONYL)-2-THIENYL]METHANONE undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are often carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activity. It may interact with specific proteins or enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may be used in the development of new drugs for the treatment of various diseases.

Industry

In industry, this compound is used in the development of new materials. Its unique properties make it suitable for use in coatings, adhesives, and other applications.

Mechanism of Action

The mechanism of action of [2-METHYL-6-(MORPHOLINOSULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL][4-(MORPHOLINOSULFONYL)-2-THIENYL]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-METHYL-6-(MORPHOLINOSULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL][4-(MORPHOLINOSULFONYL)-2-THIENYL]METHANONE apart from similar compounds is its unique combination of indole and thienyl moieties. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C22H27N3O7S3

Molecular Weight

541.7 g/mol

IUPAC Name

(2-methyl-6-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone

InChI

InChI=1S/C22H27N3O7S3/c1-16-12-17-2-3-18(34(27,28)23-4-8-31-9-5-23)13-20(17)25(16)22(26)21-14-19(15-33-21)35(29,30)24-6-10-32-11-7-24/h2-3,13-16H,4-12H2,1H3

InChI Key

PQFJQPFCCLCPBU-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(N1C(=O)C3=CC(=CS3)S(=O)(=O)N4CCOCC4)C=C(C=C2)S(=O)(=O)N5CCOCC5

Origin of Product

United States

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